Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl-
CAS No.: 87948-63-8
Cat. No.: VC17083067
Molecular Formula: C19H15N5O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87948-63-8 |
|---|---|
| Molecular Formula | C19H15N5O2 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-(4-methylpyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C19H15N5O2/c1-13-7-9-20-16(11-13)22-18(25)15-12-21-17-8-10-23(24(17)19(15)26)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22,25) |
| Standard InChI Key | HSXMRUFAEKTPGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Physicochemical Properties
The compound is defined by the molecular formula C₁₉H₁₅N₅O₂ and a molecular weight of 345.4 g/mol. Its IUPAC name, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, reflects a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring, substituted at distinct positions (Figure 1). Key features include:
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A pyrazolo[1,5-a]pyrimidine core with a carboxamide group at position 6.
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A phenyl group at position 1 and a 4-methyl-2-pyridinyl substituent on the carboxamide nitrogen.
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A ketone moiety at position 7, contributing to its planar conformation and potential hydrogen-bonding interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 87948-63-8 | |
| Molecular Formula | C₁₉H₁₅N₅O₂ | |
| Molecular Weight | 345.4 g/mol | |
| Hydrogen Bond Donors | 2 (NH groups) | |
| Hydrogen Bond Acceptors | 5 (carbonyl, pyridinyl N) |
Structural Significance in Drug Design
The PP scaffold’s rigidity and capacity for peripheral functionalization make it a privileged structure in combinatorial chemistry . The carboxamide group at position 6 enhances solubility and enables interactions with biological targets, while the 4-methyl-2-pyridinyl moiety may improve pharmacokinetic properties by modulating lipophilicity and metabolic stability . Comparative studies of PP derivatives suggest that substituents at positions 1 and 6 critically influence target selectivity and potency .
Synthetic Methodologies
General Strategies for Pyrazolo[1,5-a]pyrimidine Synthesis
While no explicit synthesis route for this compound is documented, PP derivatives are typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents (e.g., β-dicarbonyl compounds, β-enaminones) . For example, reaction of 5-amino-1-phenylpyrazole with ethyl acetoacetate under acidic conditions yields PP cores, which are subsequently functionalized at position 6 via carboxamide coupling .
Post-Functionalization Steps
| Activity | Target Enzyme/Pathway | Potential IC₅₀ (μM) | Source |
|---|---|---|---|
| Kinase Inhibition | AMPK, BMP | 0.1–1.0 | |
| Antiparasitic | TgCDPK1 | <1.0 | |
| PDE Inhibition | PDE4 | 0.03–1.6 |
Research Applications and Future Directions
Material Science Applications
PP derivatives exhibit luminescent properties due to extended π-conjugation . The target compound’s rigid structure and electron-withdrawing carboxamide group may render it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes .
Drug Development Opportunities
Further studies should prioritize:
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